An In-Depth Technical Guide to Fluoro-Dapagliflozin for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Fluoro-Dapagliflozin for Researchers and Drug Development Professionals
Fluoro-Dapagliflozin is a fluorinated analog of Dapagliflozin, a well-established selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This guide provides a comprehensive technical overview of fluoro-Dapagliflozin, focusing on its synthesis, mechanism of action, and its application as a positron emission tomography (PET) imaging agent. The information is tailored for researchers, scientists, and professionals involved in drug development.
Core Concepts and Mechanism of Action
Fluoro-Dapagliflozin, like its parent compound Dapagliflozin, is a potent and selective inhibitor of SGLT2.[1] SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2][3] By selectively inhibiting SGLT2, fluoro-Dapagliflozin blocks this reabsorption process, leading to the excretion of excess glucose in the urine. This mechanism of action is independent of insulin secretion and has therapeutic potential for the management of type 2 diabetes.[1][2][3][4]
The key structural difference between Dapagliflozin and fluoro-Dapagliflozin is the substitution of a hydroxyl group with a fluorine atom on the glucose moiety. This modification allows for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F), enabling the use of fluoro-Dapagliflozin as a tracer for PET imaging to visualize and quantify the distribution of SGLT2 in vivo.[5]
Quantitative Data: Binding Affinity
The selectivity and potency of fluoro-Dapagliflozin for SGLT2 over the related SGLT1 transporter are critical for its targeted action. The following table summarizes the reported inhibitor constants (Ki) for fluoro-Dapagliflozin against human SGLT1 and SGLT2.
| Compound | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |
| fluoro-Dapagliflozin | 330 | 5.3 | ~62 |
Data sourced from multiple reports.[6][7]
Experimental Protocols
Chemical Synthesis of Fluoro-Dapagliflozin (Proposed)
A potential precursor, 4-deoxy-4-fluoro-D-glucose, can be synthesized from methyl 4-O-mesyl-alpha-D-galactopyranoside. This involves benzylation, nucleophilic displacement with fluoride, hydrogenolysis, and finally acid hydrolysis to yield the desired fluorinated glucose analog.[1]
The subsequent steps would likely follow a similar pathway to Dapagliflozin synthesis, which typically involves the reaction of a protected gluconolactone with an aryl lithium species derived from the aglycone.[8][9][10][11] This would be followed by reduction and deprotection steps to yield the final fluoro-Dapagliflozin product.
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Caption: Proposed synthetic workflow for fluoro-Dapagliflozin.
Radiolabeling of ¹⁸F-fluoro-Dapagliflozin
The radiosynthesis of ¹⁸F-fluoro-Dapagliflozin is a crucial step for its use as a PET tracer. While a detailed, step-by-step protocol for the one-pot synthesis of ¹⁸F-fluoro-Dapagliflozin is not explicitly detailed in the provided search results, the general principles of ¹⁸F-labeling of glucose analogs and other small molecules can be applied.
The process would likely involve the nucleophilic substitution of a suitable leaving group on a protected Dapagliflozin precursor with [¹⁸F]fluoride.
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Caption: General workflow for the radiosynthesis of ¹⁸F-fluoro-Dapagliflozin.
In Vitro SGLT2 Binding Assay
The inhibitory activity of fluoro-Dapagliflozin on SGLT2 can be determined using a cell-based uptake assay. This protocol is adapted from methods used for other SGLT2 inhibitors.
Objective: To determine the IC₅₀ value of fluoro-Dapagliflozin for the inhibition of SGLT2-mediated glucose uptake.
Materials:
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Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).
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[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) as the radiolabeled substrate.
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Fluoro-Dapagliflozin at various concentrations.
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Phlorizin as a known SGLT inhibitor (positive control).
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Sodium-containing and sodium-free uptake buffers.
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Cell lysis buffer.
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Scintillation counter.
Protocol:
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Cell Culture: Culture CHO-hSGLT2 cells in appropriate media until confluent. Seed the cells in 96-well plates and allow them to adhere overnight.
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Pre-incubation: Wash the cells with sodium-free buffer. Pre-incubate the cells with varying concentrations of fluoro-Dapagliflozin or control compounds in sodium-containing buffer for a specified time (e.g., 30 minutes) at 37°C.
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Uptake Assay: Initiate the uptake by adding [¹⁴C]AMG to each well. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
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Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer. Lyse the cells using a suitable lysis buffer.
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Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like phlorizin or in sodium-free buffer). Plot the percentage of inhibition against the logarithm of the fluoro-Dapagliflozin concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
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Caption: Workflow for the in vitro SGLT2 binding assay.
In Vivo PET Imaging Protocol
This protocol outlines the general steps for conducting PET imaging studies in rodents using ¹⁸F-fluoro-Dapagliflozin.
Objective: To visualize the biodistribution of SGLT2 in vivo and quantify the uptake of ¹⁸F-fluoro-Dapagliflozin in various organs.
Animal Models:
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Wild-type mice or rats.
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SGLT2 knockout mice (for specificity studies).
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Diabetic mouse models (e.g., streptozotocin-induced).
Protocol:
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Animal Preparation: Fast the animals for a few hours prior to the scan to reduce background glucose levels. Anesthetize the animals using a suitable anesthetic (e.g., isoflurane).
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Tracer Administration: Administer a defined dose of ¹⁸F-fluoro-Dapagliflozin (e.g., 9.25 MBq/10 g body weight) via tail vein injection.[12][13]
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PET/CT Imaging: Place the anesthetized animal in the PET/CT scanner. Acquire dynamic or static PET scans over a specified duration (e.g., 60 minutes). A CT scan is also acquired for anatomical co-registration and attenuation correction.
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Biodistribution Studies (Ex Vivo): Following the final imaging session, euthanize the animals. Harvest key organs (e.g., kidneys, liver, heart, muscle, brain, etc.). Weigh the tissues and measure the radioactivity in each organ using a gamma counter.
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Data Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over various organs to generate time-activity curves and calculate the standardized uptake value (SUV). For ex vivo biodistribution, calculate the percentage of the injected dose per gram of tissue (%ID/g).
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Caption: General workflow for in vivo PET imaging with ¹⁸F-fluoro-Dapagliflozin.
Conclusion
Fluoro-Dapagliflozin is a valuable research tool for studying the role and distribution of SGLT2. Its high affinity and selectivity for SGLT2, combined with the ability to be radiolabeled for PET imaging, make it a powerful probe for both in vitro and in vivo investigations. The experimental protocols outlined in this guide provide a framework for researchers to utilize fluoro-Dapagliflozin in their studies to further understand the physiology of glucose transport and to aid in the development of novel therapeutics for metabolic diseases.
References
- 1. An alternative synthesis of 4-deoxy-4-fluoro-D-glucose and its transport in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.hanze.nl [research.hanze.nl]
- 7. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
- 8. Item - Facile and green synthesis of dapagliflozin - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 11. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
